1020454-97-0: Computed Physicochemical Profile vs. Rimonabant-Class CB1 Antagonist Prototype
The target compound's computed XLogP3 of 3.1 represents a substantial polarity increase versus the CB1 antagonist rimonabant (XLogP3 ≈ 5.5–6.0), approaching the optimal range for CNS drug-like properties (1–4). The hydrogen bond acceptor count of 5 (vs. rimonabant's 3) and the absence of a basic piperidine nitrogen alter the ionization profile and may reduce phospholipidosis risk. These computed differences are predictive of distinct ADME behavior; however, no experimental logD or permeability data specific to 1020454-97-0 were identified in the public domain.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | Rimonabant (SR141716A); XLogP3 approximately 5.5–6.0 (class reference value) |
| Quantified Difference | Δ XLogP3 ≈ –2.4 to –2.9 (target compound more hydrophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.09.15 release); comparator value from published chemoinformatic analyses |
Why This Matters
Lipophilicity is a primary driver of clearance, protein binding, and off-target promiscuity; a lower XLogP3 differentiates 1020454-97-0 from lipophilic pyrazole carboxamides and may support lead optimization toward metabolically stable kinase probes.
- [1] PubChem. (2026). Compound Summary for CID 25284360, 1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide. National Center for Biotechnology Information. View Source
